molecular formula C49H70N14O11 B1667400 Angiotensinamide CAS No. 53-73-6

Angiotensinamide

Katalognummer B1667400
CAS-Nummer: 53-73-6
Molekulargewicht: 1031.2 g/mol
InChI-Schlüssel: JYPVVOOBQVVUQV-CGHBYZBKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Angiotensinamide, also known as angiotensin amide, is a potent vasoconstrictor used as a cardiac stimulant . It is a derivative of angiotensin II .


Molecular Structure Analysis

The molecular structure of Angiotensinamide is complex, with a formula of C49H70N14O11 . The interaction with renin triggers a profound shift of the amino-terminal tail of angiotensinogen .

Wissenschaftliche Forschungsanwendungen

Cardiology

Application : Angiotensinamide is a potent vasoconstrictor used as a cardiac stimulant . It is a derivative of angiotensin II .

Methods of Application : As a cardiac stimulant, Angiotensinamide is typically administered intravenously .

Results or Outcomes : As a vasoconstrictor, Angiotensinamide helps increase blood pressure, which can improve the pumping efficiency of the heart. This can be particularly beneficial in conditions where cardiac output is compromised .

Nephrology

Application : Angiotensinamide plays a crucial role in the Renin–Angiotensin–Aldosterone System (RAAS), which is a complex network designed to ensure the perfusion of vital organs . It is involved in regulating blood pressure by volume expansion, sodium and water retention, arteriolar constriction as well as thirst stimulation .

Methods of Application : The application of Angiotensinamide in this context is typically through the administration of RAAS inhibitors (RAASis), namely angiotensin-converting enzyme inhibitors (ACEis) and angiotensin II type 1 receptor blockers (ARBs) .

Results or Outcomes : These inhibitors have been shown to delay Chronic Kidney Disease (CKD). As a result, they are now used in most chronic nephropathies .

Anti-angiogenesis Therapy in Tumor Immunotherapy

Specific Scientific Field : Oncology

Application : Angiotensinamide is used in anti-angiogenesis therapy in tumor immunotherapy . This therapy is focused on normalizing abnormal tumor vessels to improve the efficacy of immunotherapy .

Methods of Application : The application of Angiotensinamide in this context is typically through the administration of anti-angiogenesis drugs .

Results or Outcomes : The application of anti-angiogenesis drugs to normalize abnormal tumor vessels has been widely confirmed in basic and clinical research . This approach has shown significant clinical benefits for the treatment of various advanced cancers and can improve cancer patient survival in the long term .

Treatment of Coronary Artery Disease

Specific Scientific Field : Cardiology

Application : Angiotensinamide is used in the treatment of Coronary Artery Disease (CAD) . It plays a role in killing cancer cells and tumor tissues by activating autoimmune functions .

Methods of Application : The application of Angiotensinamide in this context is typically through the administration of science and technology such as stem cells, nanotechnology, robotic surgery, and other advancements .

Results or Outcomes : These treatment modalities show promising effects in managing CAD and associated conditions . Research on stem cells focuses on studying the potential for cardiac regeneration, while nanotechnology research investigates nano-drug delivery and percutaneous coronary interventions including stent modifications and coatings .

Anti-angiogenesis Therapy in Tumor Immunotherapy

Specific Scientific Field : Oncology

Application : Angiotensinamide is used in anti-angiogenesis therapy in tumor immunotherapy . This therapy is focused on normalizing abnormal tumor vessels to improve the efficacy of immunotherapy .

Methods of Application : The application of Angiotensinamide in this context is typically through the administration of anti-angiogenesis drugs .

Results or Outcomes : The application of anti-angiogenesis drugs to normalize abnormal tumor vessels has been widely confirmed in basic and clinical research . This approach has shown significant clinical benefits for the treatment of various advanced cancers and can improve cancer patient survival in the long term .

Treatment of Coronary Artery Disease

Specific Scientific Field : Cardiology

Application : Angiotensinamide is used in the treatment of Coronary Artery Disease (CAD) . It plays a role in killing cancer cells and tumor tissues by activating autoimmune functions .

Methods of Application : The application of Angiotensinamide in this context is typically through the administration of science and technology such as stem cells, nanotechnology, robotic surgery, and other advancements .

Results or Outcomes : These treatment modalities show promising effects in managing CAD and associated conditions . Research on stem cells focuses on studying the potential for cardiac regeneration, while nanotechnology research investigates nano-drug delivery and percutaneous coronary interventions including stent modifications and coatings .

Safety And Hazards

Angiotensinamide can interact with other drugs, potentially increasing the risk or severity of adverse effects . For example, it may increase the vasoconstricting activities of Levothyroxine and the risk or severity of hypertension when combined with Lidocaine .

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H70N14O11/c1-26(2)39(61-42(67)33(12-8-18-55-49(52)53)57-41(66)32(50)23-38(51)65)45(70)58-34(20-29-14-16-31(64)17-15-29)43(68)62-40(27(3)4)46(71)59-35(22-30-24-54-25-56-30)47(72)63-19-9-13-37(63)44(69)60-36(48(73)74)21-28-10-6-5-7-11-28/h5-7,10-11,14-17,24-27,32-37,39-40,64H,8-9,12-13,18-23,50H2,1-4H3,(H2,51,65)(H,54,56)(H,57,66)(H,58,70)(H,59,71)(H,60,69)(H,61,67)(H,62,68)(H,73,74)(H4,52,53,55)/t32-,33-,34-,35-,36-,37-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPVVOOBQVVUQV-CGHBYZBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H70N14O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018923
Record name Angiotensin amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1031.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Angiotensinamide

CAS RN

53-73-6
Record name Angiotensin amide [USAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensinamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13517
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Angiotensin amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Angiotensinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.167
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Angiotensinamide
Reactant of Route 2
Angiotensinamide
Reactant of Route 3
Angiotensinamide
Reactant of Route 4
Angiotensinamide
Reactant of Route 5
Angiotensinamide
Reactant of Route 6
Angiotensinamide

Citations

For This Compound
258
Citations
TB Paiva, ACM Paiva - British Journal of Pharmacology and …, 1960 - Wiley Online Library
… angiotensinamide) for its pharmacological actions, the relative potencies of angiotensinamide … All the modifications of the angiotensinamide structure that were studied led to a decrease …
Number of citations: 18 bpspubs.onlinelibrary.wiley.com
RP McKinnon, CJ Sinclair - Anaesthesia, 1994 - Wiley Online Library
… An infusion of the angiotensin analogue, angiotensinamide was successful in the treatment … case of severe anaphylaxis that responded dramatically to an infusion of angiotensinamide. …
TB Paiva, ACM Paiva - Journal of Pharmacology and Experimental …, 1960 - Citeseer
The vasopres. sor action of angiotensin appears to be due to its general musculotropic property first described by Ludue#{241} a (1940). This author found that crude angiotensin …
Number of citations: 13 citeseerx.ist.psu.edu
JW Constantine - Experientia, 1964 - Springer
… study attempts were made to inactivate angiotensinamide by incubation with urea - but without success. The failure to inactivate angiotensinamide in this manner constitutes evidence …
Number of citations: 5 link.springer.com
S Fermandjian, JL Morgat, P Fromageot, C Legressus… - FEBS letters, 1971 - core.ac.uk
The tridimensional structure (s) of the peptidic hormone [I] angiotensin II in a given environment can be approached by several techniques, most of them applied to solutions of the …
Number of citations: 4 core.ac.uk
L Peters-Haefeli, EJ Kirchertz, R Bally - Naunyn-Schmiedeberg's Archives …, 1977 - Springer
… 45 ng/kg 9 min angiotensinamide. Pentolinium did not interfere … angiotensinamide in adrenalectomized, prednisolone-substituted rats. Since the pressor responses to angiotensinamide …
Number of citations: 2 link.springer.com
ACM Paiva, TB Paiva - Biochimica et Biophysica Acta, 1961 - Elsevier
After the elucidation of the structure of the angiotensms 1, 2 and the syntheses of several peptldes related to them 3,~, it has been possible to study the importance of some of the amino …
Number of citations: 40 www.sciencedirect.com
TB Paiva, ACM Paiva, HA Scheraga - Biochemistry, 1963 - ACS Publications
… , imidazole, and phenolic groups of angiotensinamide are … Val6-angiotensin II and angiotensinamide were normal, and … Val6-angiotensin II and angiotensinamide exist in a random …
Number of citations: 70 pubs.acs.org
AL Gascon, EJ Walaszek - Journal of Pharmacy and …, 1966 - academic.oup.com
… We now report the antagonism of angiotensinamide I1 by an isoflavone derivative called osajin (I) isolated from the fruit of Maclura pornifera (hedge apples or Osage oranges)(…
Number of citations: 10 academic.oup.com
S Fermandjian, JL Morgat… - European Journal of …, 1971 - Wiley Online Library
… Angiotensinamide I1 has been studied by circular-dichroism spectroscopy in comparison … peptides, circular-dichroism spectra of angiotensinamide I1 show dramatic perturbations of the …
Number of citations: 75 febs.onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.